5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include iodination, nitration, and coupling reactions. The reaction conditions typically involve the use of solvents such as dichloromethane, and reagents like iodine, nitric acid, and thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atom can produce various substituted benzoic acid derivatives .
Scientific Research Applications
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets in the influenza virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis, thereby preventing the virus from multiplying . The specific molecular pathways involved include the inhibition of viral RNA polymerase activity .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylbenzoic acid: Another iodinated benzoic acid derivative with similar chemical properties.
4-Iodo-2-methylbenzoic acid: Used as an intermediate in the synthesis of various organic compounds.
3-Iodo-4-methylbenzoic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit influenza virus replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .
Properties
CAS No. |
586391-71-1 |
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Molecular Formula |
C16H12IN3O5S |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12IN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI Key |
JHEXRLFTCQWANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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